molecular formula C20H27N3O3S B5273723 N-[2-(dimethylamino)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

N-[2-(dimethylamino)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

Cat. No.: B5273723
M. Wt: 389.5 g/mol
InChI Key: JLFMWKBFBCYAAB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is a complex organic compound with a unique structure that combines a naphthalene ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative, followed by the introduction of the sulfonyl group, and finally the formation of the piperidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the naphthalene or piperidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions due to its structural similarity to certain biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is unique due to its combination of a naphthalene ring, a sulfonyl group, and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-22(2)14-11-21-20(24)17-9-12-23(13-10-17)27(25,26)19-8-7-16-5-3-4-6-18(16)15-19/h3-8,15,17H,9-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFMWKBFBCYAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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